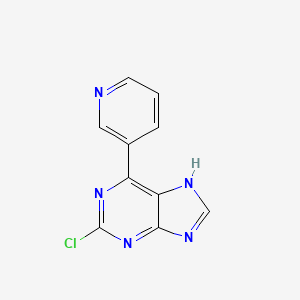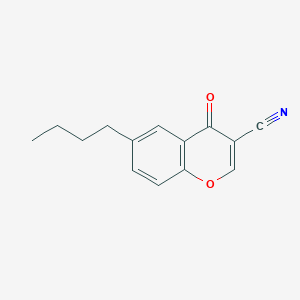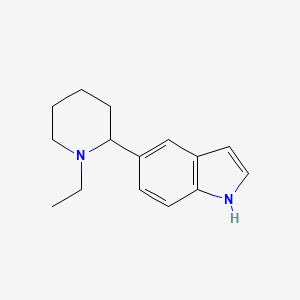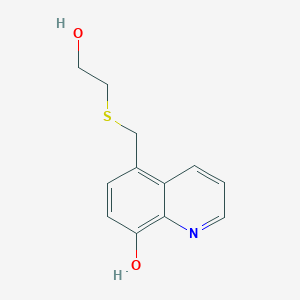
1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride typically involves the reaction of 3-(chloromethyl)benzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted imidazole derivatives
- Sulfoxides and sulfones
- Dihydroimidazole derivatives
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
- 1-(3-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride
- 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
- 4-(Chloromethyl)-1H-imidazole hydrochloride
Comparison: 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C10H10Cl2N2 |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7H2;1H |
Clave InChI |
WVBCDNSRENDYSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CN=C2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)

![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)

![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)

![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)





